molecular formula C7H2BrClFN B2429313 4-Bromo-5-chloro-2-fluorobenzonitrile CAS No. 1349716-15-9

4-Bromo-5-chloro-2-fluorobenzonitrile

Cat. No.: B2429313
CAS No.: 1349716-15-9
M. Wt: 234.45
InChI Key: MWETUEUSVCAKPX-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, featuring bromine, chlorine, and fluorine substituents on the benzene ring.

Properties

IUPAC Name

4-bromo-5-chloro-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWETUEUSVCAKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-chloro-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-fluorobenzonitrile. The reaction typically employs brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-2-fluorobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Bromo-5-chloro-2-fluorobenzonitrile is an organic compound characterized by its unique halogen substituents, which significantly influence its chemical reactivity and potential biological applications. While the compound itself may not exhibit notable biological activity, it serves as a crucial precursor in the synthesis of various biologically active derivatives. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, synthesis, and applications in drug discovery.

Chemical Structure and Properties

The molecular formula for this compound is C7H3BrClFC_7H_3BrClF. Its structure features three halogen atoms (bromine, chlorine, and fluorine) attached to a benzonitrile framework. This arrangement contributes to its unique chemical reactivity.

PropertyValue
Molecular FormulaC7H3BrClFC_7H_3BrClF
AppearanceWhite to off-white powder
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its derivatives, which exhibit interactions with various biological targets. The halogen substituents can influence the compound's ability to form hydrogen bonds and engage in non-covalent interactions with proteins, enzymes, and receptors. These interactions can modulate biological pathways critical for therapeutic effects.

Interaction with Biological Targets

  • Enzyme Modulation : The presence of halogen groups enhances the compound's reactivity with nucleophiles, potentially leading to the inhibition or activation of specific enzymes.
  • Receptor Binding : Derivatives may interact with neurotransmitter receptors, influencing neurological pathways and offering potential in treating conditions such as anxiety disorders.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions. These synthetic pathways allow for the modification of the compound to enhance its biological activity.

Synthetic Pathways

  • Palladium-Catalyzed Coupling : This method facilitates the formation of more complex structures that may exhibit improved pharmacological properties.

Case Studies

Several studies have investigated compounds derived from this compound:

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a derivative of this compound against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.06μM0.06\mu M to 0.17μM0.17\mu M, comparable to established anticancer drugs like Combretastatin-A4 .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a synthesized derivative. The compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, suggesting potential applications in infection control.

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